molecular formula C10H12ClNO2 B3136189 (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 41220-48-8

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No. B3136189
CAS RN: 41220-48-8
M. Wt: 213.66 g/mol
InChI Key: FXHCFPUEIDRTMR-SBSPUUFOSA-N
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Description

This compound is a derivative of tetrahydroisoquinoline, which is a type of organic compound. The “3R” indicates the configuration of the chiral center at the 3rd carbon in the molecule. The “carboxylic acid hydrochloride” part suggests that it has a carboxylic acid functional group that has been converted into its hydrochloride salt form .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives, which are structurally similar to tetrahydroisoquinolines, includes cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound would likely include a tetrahydroisoquinoline core (a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing ring) with a carboxylic acid group attached at the 3rd carbon .


Chemical Reactions Analysis

Amines, such as tetrahydroisoquinolines, can act as bases and undergo a variety of reactions, including acid-base reactions, alkylation, and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with carboxylic acid groups tend to be polar and can form hydrogen bonds .

Scientific Research Applications

Therapeutic Potential in Drug Discovery Research into 1,2,3,4-tetrahydroisoquinoline derivatives, including (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, highlights their significant potential in various therapeutic areas. Initially recognized for neurotoxic effects, these compounds have later been identified as potential neuroprotectants against Parkinsonism. Beyond neuroprotective roles, tetrahydroisoquinolines (THIQs) have demonstrated promising applications in cancer therapy, exemplified by the FDA approval of trabectedin for soft tissue sarcomas. These derivatives are also explored for their potential against infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis. Their versatile therapeutic activities underscore their promise in drug discovery, spanning across cancer treatment, central nervous system disorders, cardiovascular health, metabolic disorders, and more, positioning them as candidates for novel drug development with unique mechanisms of action (Singh & Shah, 2017).

Bioactivity and Pharmacological Importance The pharmacological significance of isoquinoline derivatives, including the subject compound, is further emphasized by their comprehensive biological activities. These activities range from antimicrobial to neuroprotective, highlighting the chemical versatility of isoquinolines for therapeutic use. The structural basis of isoquinolines, derived from the natural amino acid tyrosine, plays a crucial role in their basicity and subsequent pharmacological effects. Their applications extend to addressing major health concerns such as anti-fungal, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, among others. This broad spectrum of bioactivity not only demonstrates the potential for therapeutic innovation but also underscores the need for further exploration into their mechanisms and potential applications in modern therapeutics (Danao et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For instance, many organic compounds can be irritants or cause harm if ingested or inhaled .

properties

IUPAC Name

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHCFPUEIDRTMR-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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